

Application Notes and Protocols: Ethyl Methyl Sulfide in Flavor and Fragrance Research

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Compound of Interest

Compound Name: *Ethyl methyl sulfide*

Cat. No.: *B1214599*

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These application notes provide a comprehensive overview of the use of **ethyl methyl sulfide** (CAS 624-89-5) in flavor and fragrance research. This document includes its organoleptic properties, applications, quantitative data, and detailed experimental protocols for its sensory and instrumental analysis.

Introduction

Ethyl methyl sulfide (EMS), also known as 2-thiabutane, is a volatile organosulfur compound valued for its potent and complex aroma profile.^[1] It is a key ingredient in the creation of a wide range of flavor and fragrance formulations, lending savory, vegetative, and other nuanced notes.^[1] Its chemical structure consists of a sulfur atom bonded to one methyl and one ethyl group. EMS is found naturally in various foods, including coffee, onions, and cauliflower.^{[2][3]} In the flavor industry, it is used as a flavoring agent and is recognized as safe for this purpose by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[1][4]}

Organoleptic Properties

Ethyl methyl sulfide possesses a powerful and multifaceted sensory profile. Its aroma and flavor are highly dependent on its concentration.

- **Aroma Profile:** The odor of **ethyl methyl sulfide** is generally described as sulfurous.[5] More specifically, it exhibits notes of garlic, tomato, coffee, cabbage, and meat.[5] At a concentration of 0.10% in propylene glycol, its aroma is characterized as sulfury, with notes of garlic, tomato, coffee, pyridine, cabbage, vegetable, and meat.[5] It can also present vegetative and metallic nuances.[5]
- **Flavor Profile:** The taste of **ethyl methyl sulfide** is also characterized as sulfurous.[5] At concentrations of 0.25 to 2.00 ppm, it is described as having sulfurous, vegetative, and dimethyl sulfide-like sweet corn notes, with eggy, meaty, and clam-like nuances.[5]

Applications in Flavor and Fragrance Research

The unique sensory characteristics of **ethyl methyl sulfide** make it a versatile tool for flavor and fragrance chemists.

- **Flavor Applications:** EMS is crucial for developing authentic and complex flavor profiles in a variety of food products.[1] Its primary applications are in the creation of savory flavors, including:
 - **Meat Flavors:** It imparts characteristic cooked notes essential for beef and chicken flavorings.[1]
 - **Vegetable Flavors:** It is used to create realistic notes of cooked vegetables like cabbage and tomato.[1]
 - **Coffee Flavor:** It contributes to the authentic aroma of coffee.[1][2][3]
 - **Savory Snacks:** Its versatility extends to enhancing the flavor profiles of various savory snacks.[1]
- **Fragrance Applications:** While its primary use is in flavors, **ethyl methyl sulfide** can be used in fragrance development to add unique sulfurous and green notes to sophisticated compositions, providing depth and character.[1] However, it is noted that it is "not for fragrance use" at levels recommended for flavoring agents, suggesting its use in perfumery is more specialized and at very low concentrations.[5]

Quantitative Data

The following tables summarize the key quantitative data for **ethyl methyl sulfide**.

Table 1: Physical and Chemical Properties of **Ethyl Methyl Sulfide**

Property	Value	Reference
CAS Number	624-89-5	[1][5]
FEMA Number	3860	[4][5]
JECFA Number	453	[1]
Molecular Formula	C ₃ H ₈ S	[5]
Molecular Weight	76.16 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	65-67 °C	[7]
Melting Point	-106 °C	[7]
Specific Gravity	0.842 - 0.846 @ 20°C	[5]
Refractive Index	1.438 - 1.442 @ 20°C	[5]
Flash Point	-15 °C (5 °F)	[5][6]
Solubility	Soluble in alcohol and oils; sparingly soluble in water.	[5]

Table 2: Sensory Thresholds and Descriptions of **Ethyl Methyl Sulfide** and Related Compounds

Compound	Medium	Threshold	Description	Reference
Ethyl Methyl Sulfide	Propylene Glycol	0.10% (for odor)	Sulfury, garlic, tomato, coffee, pyridine, cabbage, vegetable, meaty.	[5]
Ethyl Methyl Sulfide	(Not specified)	0.25 - 2.00 ppm (for taste)	Sulfurous, vegetative, dimethyl sulfide-like sweet corn notes, eggy, meaty, and clam nuances.	[5]
Dimethyl Sulfide	White Wine	25 µg/L	Canned corn, cooked cabbage, asparagus, vegetal. At low levels, can contribute roundness and fruitiness.	[8][9][10]
Ethyl Mercaptan	White Wine	1.1 µg/L	Burnt match, sulfide, earthy.	[8][9][10]
Diethyl Sulfide	White Wine	0.92 µg/L	Rubbery.	[9][10]

Experimental Protocols

The following are detailed protocols for the sensory and instrumental analysis of **ethyl methyl sulfide**.

This protocol outlines the determination of the odor and taste detection thresholds of **ethyl methyl sulfide** using a panel of trained sensory analysts.

Objective: To determine the lowest concentration of **ethyl methyl sulfide** that can be detected by a sensory panel.

Materials:

- **Ethyl methyl sulfide** (high purity, >98%)
- Deodorized water or neutral medium (e.g., mineral oil for odor, spring water for taste)
- Glass vials with PTFE-lined caps
- Graduated pipettes and syringes
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software or forms

Procedure:

- Panelist Selection and Training:
 - Select 10-15 panelists based on their sensory acuity and ability to describe aromas and tastes.
 - Train panelists with a range of standard aroma and taste compounds, including other sulfur compounds, to familiarize them with the terminology.
- Sample Preparation:
 - Prepare a stock solution of **ethyl methyl sulfide** in a suitable solvent (e.g., ethanol).
 - Create a series of dilutions in the neutral medium (water or oil). A common approach is to use a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly detectable levels.
- Sensory Test Method (ASTM E679-04 - Ascending Forced-Choice):

- Present panelists with three samples at each concentration level: two blanks (neutral medium) and one containing the **ethyl methyl sulfide** dilution.
- Instruct panelists to identify the "odd" sample.
- Start with the lowest concentration and proceed to higher concentrations.
- Record the concentration at which each panelist correctly identifies the odd sample in two consecutive presentations.
- Data Analysis:
 - Calculate the individual threshold for each panelist as the geometric mean of the last concentration missed and the first concentration correctly identified.
 - The group threshold is calculated as the geometric mean of the individual thresholds.

This protocol describes the use of GC-O to identify the contribution of **ethyl methyl sulfide** to the overall aroma of a complex mixture (e.g., a food extract).

Objective: To separate volatile compounds and have a human assessor identify the odor of each compound as it elutes from the GC column.

Materials and Equipment:

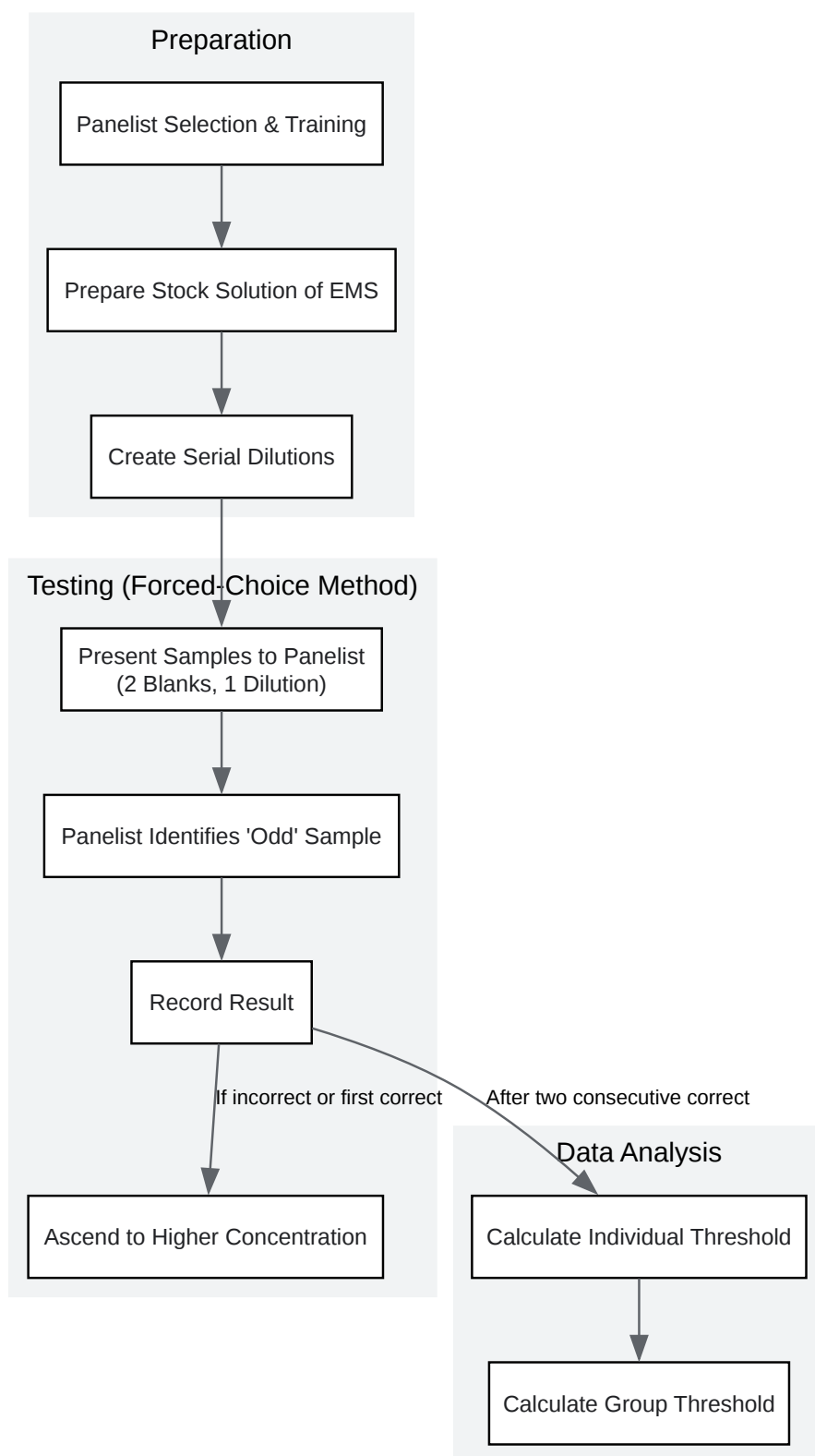
- Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
- Olfactometry port (sniffing port) connected to the GC effluent
- Humidifier for the sniffing port air supply
- Capillary GC column suitable for volatile compound analysis (e.g., DB-5, DB-WAX)
- Sample containing **ethyl methyl sulfide** (e.g., coffee extract, meat flavor concentrate)
- Data acquisition software for both the detector and olfactometry responses

Procedure:

- Sample Preparation:
 - Extract the volatile compounds from the sample using an appropriate technique such as solid-phase microextraction (SPME) or solvent extraction.[8] The chosen method should be optimized to prevent the loss of volatile sulfur compounds.[3]
- GC-O System Setup:
 - Install the GC column and set the oven temperature program, carrier gas flow, and injector parameters.
 - Split the column effluent between the detector (FID or MS) and the olfactometry port. A typical split ratio is 1:1.
 - Heat the transfer line to the olfactometry port to prevent condensation of less volatile compounds.
 - Provide a humidified air stream to the sniffing port to prevent nasal dehydration of the assessor.
- Analysis:
 - Inject the prepared sample extract into the GC.
 - A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.
 - The assessor records the retention time, duration, and a description of each detected odor using specialized software or a voice recorder.
- Data Interpretation:
 - Correlate the odor events recorded by the assessor with the peaks on the chromatogram from the FID or MS.
 - Identify the compound responsible for the odor by its retention time and mass spectrum (if using GC-MS).

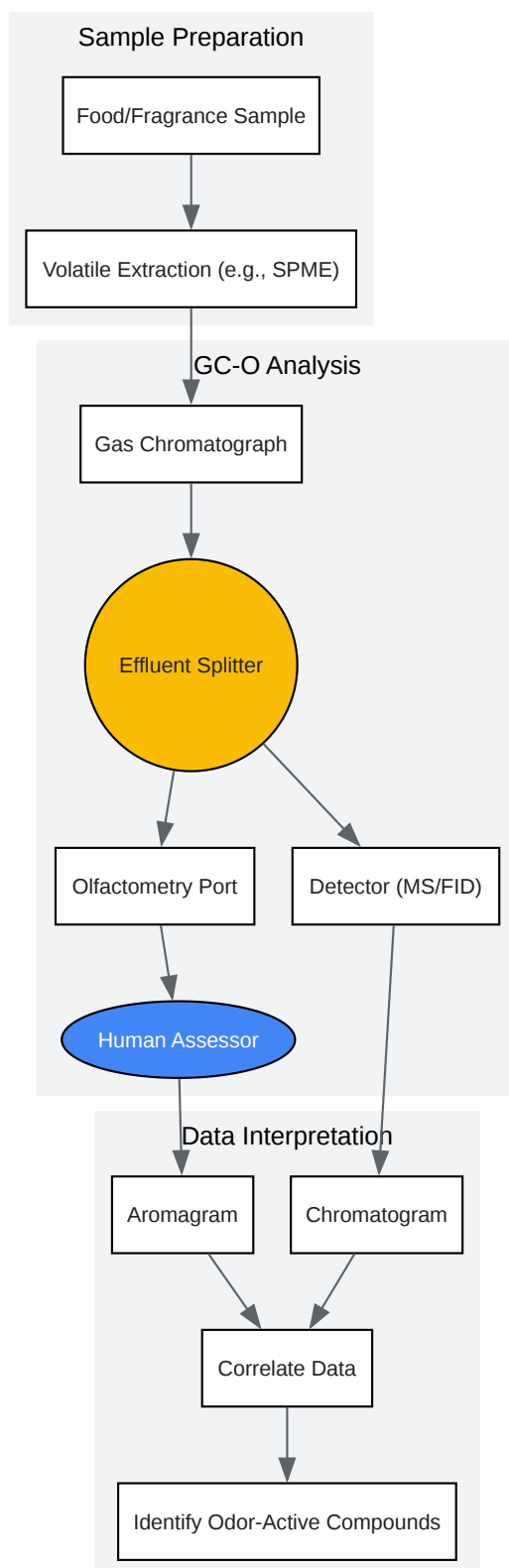
- The intensity of the odor can be rated on a scale to create an "aromagram" which can be compared to the instrumental chromatogram.

Mandatory Visualizations



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Caption: Workflow for sensory threshold determination.



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Caption: Gas Chromatography-Olfactometry experimental workflow.

Safety and Regulatory Information

- Safety: **Ethyl methyl sulfide** is a highly flammable liquid and vapor.[7] It should be kept away from heat, sparks, open flames, and other ignition sources.[7] It is also irritating to the skin.[5] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated area.[7]
- Regulatory Status:
 - FEMA GRAS: **Ethyl methyl sulfide** is listed by the Flavor and Extract Manufacturers Association as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent (FEMA No. 3860).[4][5]
 - JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated **ethyl methyl sulfide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][11]

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